4'-Azidothymidine 5'-triphosphate
Overview
Description
4’-Azidothymidine 5’-triphosphate is a nucleotide analog that plays a crucial role in antiviral therapies, particularly in the treatment of human immunodeficiency virus (HIV). It is a triphosphate derivative of azidothymidine, which is known for its ability to inhibit the reverse transcriptase enzyme of HIV, thereby preventing the replication of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Azidothymidine 5’-triphosphate typically involves the phosphorylation of azidothymidine. The process begins with the conversion of azidothymidine to its monophosphate form, followed by further phosphorylation to obtain the triphosphate derivative. This is usually achieved using phosphorylating agents such as phosphorus oxychloride in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of 4’-Azidothymidine 5’-triphosphate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to avoid the formation of by-products and to ensure the stability of the compound during production and storage .
Chemical Reactions Analysis
Types of Reactions: 4’-Azidothymidine 5’-triphosphate primarily undergoes substitution reactions due to the presence of the azido group. It can also participate in phosphorylation and hydrolysis reactions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles that can replace the azido group under mild conditions.
Phosphorylation Reactions: Phosphorylating agents such as phosphorus oxychloride and bases like triethylamine are commonly used.
Hydrolysis Reactions: Acidic or basic conditions can lead to the hydrolysis of the triphosphate group.
Major Products: The major products formed from these reactions include various phosphorylated derivatives and substituted analogs of azidothymidine .
Scientific Research Applications
4’-Azidothymidine 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study nucleotide analogs and their interactions with enzymes.
Biology: It serves as a model compound to investigate the mechanisms of nucleotide incorporation and chain termination in DNA synthesis.
Medicine: It is a key component in antiviral therapies, particularly for the treatment of HIV. Its ability to inhibit reverse transcriptase makes it a valuable drug in the fight against HIV/AIDS.
Industry: It is used in the development of diagnostic tools and therapeutic agents for viral infections.
Mechanism of Action
4’-Azidothymidine 5’-triphosphate exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. Upon incorporation into the viral DNA, it causes chain termination due to the absence of a 3’-hydroxyl group, which is necessary for the addition of subsequent nucleotides. This prevents the replication of the virus and reduces its ability to infect new cells .
Comparison with Similar Compounds
Thymidine 5’-triphosphate: A natural nucleotide involved in DNA synthesis.
Zidovudine 5’-triphosphate: Another nucleotide analog used in HIV treatment, similar in structure but with different substituents.
Uniqueness: 4’-Azidothymidine 5’-triphosphate is unique due to its azido group, which enhances its ability to inhibit reverse transcriptase selectively. This makes it more effective in terminating viral DNA synthesis compared to other nucleotide analogs .
Properties
IUPAC Name |
[[(2R,3S,5R)-2-azido-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O14P3/c1-5-3-15(9(18)12-8(5)17)7-2-6(16)10(27-7,13-14-11)4-26-31(22,23)29-32(24,25)28-30(19,20)21/h3,6-7,16H,2,4H2,1H3,(H,22,23)(H,24,25)(H,12,17,18)(H2,19,20,21)/t6-,7+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEKENYUWQNKCU-NYNCVSEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O14P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140158-13-0 | |
Record name | 4'-Azidothymidine 5'-triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140158130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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